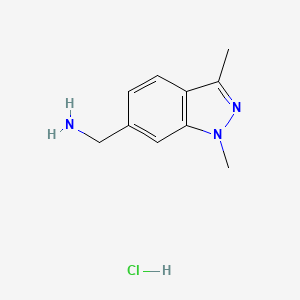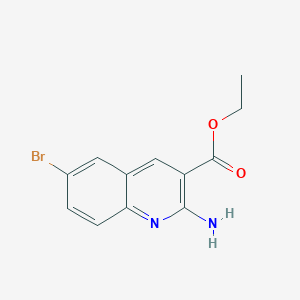
1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a hydroxyphenyl group attached to a dihydropyridine ring, which is further substituted with a carboxamide group. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dihydropyridine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)-7-(3,4-dihydroxyphenyl)-1,6-heptadiene-3,5-dione: Known for its antioxidant and anti-inflammatory activities.
(1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol: Exhibits anticoagulant properties.
Uniqueness: 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of hydroxyphenyl and dihydropyridine moieties provides a versatile platform for the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c13-12(16)9-2-1-7-14(8-9)10-3-5-11(15)6-4-10/h1,3-8,15H,2H2,(H2,13,16) |
Clave InChI |
TVBTXIZJIHFMRP-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)


![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)
